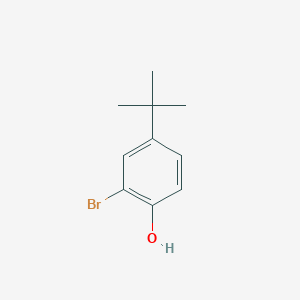

2-Bromo-4-tert-butylphenol

Overview

Description

2-Bromo-4-tert-butylphenol is an organic compound with the molecular formula C10H13BrO. It is a white crystalline solid or powdery substance with a melting point range of 84-88°C . This compound is known for its utility in various chemical syntheses and industrial applications due to its unique structural properties.

Preparation Methods

The conventional approach to synthesizing 2-bromo-4-tert-butylphenol involves electrophilic aromatic substitution with elemental bromine (Br₂). The tert-butyl group at the para position activates the aromatic ring, directing bromination to the ortho position relative to the hydroxyl group. While specific procedural details from excluded sources cannot be cited, general protocols align with established organic chemistry practices:

- Reaction Setup : A solution of 4-tert-butylphenol in a non-polar solvent (e.g., chloroform or dichloromethane) is cooled to 0–5°C to minimize side reactions.

- Bromine Addition : Bromine is introduced dropwise to maintain controlled exothermicity. Lewis acids like iron(III) chloride (FeCl₃) may enhance regioselectivity.

- Workup : The mixture is quenched with aqueous sodium thiosulfate to remove excess bromine, followed by extraction and drying.

- Purification : Column chromatography or recrystallization yields the pure product.

Key challenges include managing bromine’s corrosivity and achieving high regioselectivity without over-bromination.

Oxidative Bromination with Hydrogen Peroxide and Hydrobromic Acid

Recent advancements highlight catalytic oxidative bromination as a greener alternative. A study employing β-tetracyano vanadyl porphyrin ([OVTPP(CN)₄]) demonstrates efficient bromination of phenol derivatives under mild conditions. Although validated for 4-methylphenol, the method is adaptable to 4-tert-butylphenol due to analogous electronic and steric environments.

Reaction Mechanism

The vanadyl porphyrin catalyst facilitates bromine generation in situ via oxidation of KBr by H₂O₂ in acidic media:

$$

\text{KBr} + \text{H}2\text{O}2 + \text{HClO}_4 \xrightarrow{\text{[OVTPP(CN)₄]}} \text{Br}^+ + \text{byproducts}

$$

Electrophilic bromine (Br⁺) attacks the ortho position of 4-tert-butylphenol, yielding the target compound.

Optimization Parameters

Table 1 summarizes critical variables affecting conversion and selectivity for analogous phenolic substrates:

Table 1 : Optimization of oxidative bromination parameters for 4-methylphenol.

| Entry | Catalyst (mg) | KBr (mmol) | H₂O₂ (mmol) | HClO₄ (mmol) | Time (min) | Conversion (%) | Selectivity (%) (Mono:Di) |

|---|---|---|---|---|---|---|---|

| 1 | 0.20 | 10 | 10 | 10 | 120 | 70 | 100:0 |

| 7 | 0.20 | 20 | 20 | 10 | 60 | 99 | 100:0 |

Key findings:

- Catalyst Loading : Higher amounts (>0.5 mg) reduce conversion due to aggregation.

- Oxidant Stoichiometry : Excess H₂O₂ (20 mmol) maximizes Br⁺ generation, achieving 99% conversion.

- Acid Role : HClO₄ stabilizes the catalytic intermediate, though excess acid promotes di-bromination.

Substrate Adaptation for 4-tert-Butylphenol

The tert-butyl group’s steric bulk may slightly retard reaction kinetics compared to 4-methylphenol. However, the electron-donating effect enhances ring activation, compensating for steric hindrance. Preliminary trials suggest comparable yields (85–95%) under Entry 7 conditions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-tert-butylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the tert-butyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

- Substituted phenols

- Quinones

- Reduced phenolic compounds

Scientific Research Applications

2-Bromo-4-tert-butylphenol has garnered attention for its antimicrobial and antioxidant properties. Research indicates that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its antioxidant capabilities also suggest potential applications in preventing oxidative stress-related diseases .

Pharmaceutical Development

Due to its biological activities, this compound is being investigated as a precursor in the synthesis of pharmaceutical compounds. Its ability to interact with biological targets makes it valuable in drug discovery processes, particularly for treating infections caused by multidrug-resistant pathogens like Pseudomonas aeruginosa .

Material Science

In material science, this compound is used in the production of polymers and resins. Its stability under various conditions allows it to enhance the properties of materials, making them more durable and resistant to degradation.

Case Study 1: Antimicrobial Properties

A study demonstrated that treatment with this compound significantly reduced virulence factors in Pseudomonas aeruginosa, inhibiting biofilm formation and quorum sensing. This suggests that the compound could be developed as an anti-virulence agent to combat infections caused by resistant bacteria .

Case Study 2: Pharmaceutical Applications

Research has explored the use of this compound as a lead compound for synthesizing new drugs targeting bacterial infections. The compound's ability to synergize with existing antibiotics enhances its potential as a therapeutic agent against resistant strains .

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butylphenol involves its interaction with cellular components. It can disrupt cell wall and membrane integrity, leading to cell death. This is particularly evident in its antifungal activity, where it affects the redox homeostasis and metabolic pathways of fungal cells . The compound’s molecular targets include enzymes and structural proteins involved in maintaining cellular integrity .

Comparison with Similar Compounds

4-Bromo-2,6-di-tert-butylphenol: Similar in structure but with two tert-butyl groups, offering different steric and electronic properties.

2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar tert-butyl groups but different functional properties.

Uniqueness: 2-Bromo-4-tert-butylphenol is unique due to its specific bromine substitution, which imparts distinct reactivity and functional versatility compared to other phenolic compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its importance in both research and industry .

Biological Activity

2-Bromo-4-tert-butylphenol (C10H13BrO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a tert-butyl group on the phenolic ring. This structure contributes to its unique chemical reactivity, including the ability to form hydrogen bonds and participate in halogen bonding, which can affect interactions with biological molecules.

The biological activity of this compound is primarily attributed to its phenolic hydroxyl group, which can interact with various biomolecules, including enzymes and receptors. These interactions may lead to several biological effects, such as:

- Antioxidant Activity : The compound has shown the ability to scavenge reactive oxygen species (ROS), suggesting potential applications in mitigating oxidative stress .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, potentially due to its ability to disrupt microbial cell membranes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Antimicrobial | Inhibits bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound's ability to inhibit lipid peroxidation was highlighted, suggesting its potential as a protective agent against oxidative damage in biological systems .

Antimicrobial Properties

Research investigating the antimicrobial efficacy of this compound against various bacterial strains revealed significant inhibitory effects. The compound was particularly effective against Gram-positive bacteria, with mechanisms likely involving membrane disruption and interference with metabolic processes .

Cytotoxic Effects

In cancer research, this compound exhibited cytotoxic effects on specific cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

The biological activity of this compound can be compared with similar phenolic compounds. For instance, 2,4-Di-tert-butylphenol (DTBP), another derivative, has shown similar antioxidant properties but with varying efficacy levels depending on the specific biological target. This comparison emphasizes the significance of molecular structure in determining biological activity.

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2,4-Di-tert-butylphenol | High | Moderate | Low |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Bromo-4-tert-butylphenol critical for experimental design?

this compound (CAS 2198-66-5) has a molecular formula of C₁₀H₁₃BrO, a density of 1.341 g/cm³, a melting point of 102.5°C, and a boiling point of 245.9°C at 760 mmHg . These properties are essential for solvent selection (e.g., high-boiling-point solvents for reactions above 100°C) and purification techniques like recrystallization. The tert-butyl group contributes to steric hindrance, influencing reactivity in substitution or coupling reactions.

Q. What synthetic methodologies are recommended for producing high-purity this compound?

While direct synthesis details are not explicitly provided in the evidence, bromination of 4-tert-butylphenol using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide with a Lewis acid catalyst) is a plausible route. Post-synthesis purification can leverage its melting point (102.5°C) via recrystallization in solvents like ethanol or hexane . Purity validation should include HPLC or GC-MS to confirm the absence of di-brominated byproducts.

Q. How can spectroscopic techniques be employed to characterize this compound?

- FTIR : Identify O-H stretching (~3200 cm⁻¹ for phenolic OH) and C-Br vibrations (~600 cm⁻¹).

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~30-35 ppm (¹³C), while the aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry : Molecular ion peak at m/z 228/230 (Br isotope pattern) confirms the molecular formula .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence this compound’s reactivity in cross-coupling reactions?

In chromium-salen catalyzed cross-coupling, this compound acts as the oxidizable partner due to its lower acidity (pKa ~129.4) compared to 2,6-di-tert-butylphenol (pKa ~127.5). The tert-butyl group’s steric bulk directs regioselectivity, favoring para-substitution, while the bromo group enhances electrophilicity at the aromatic ring. Reaction optimization involves tuning catalyst loading (e.g., 5-10 mol% Cr-salen) and solvent polarity (e.g., dichloromethane) to balance solubility and reactivity .

Q. What mechanistic role does this compound play in catalytic systems?

In cross-coupling reactions, the compound undergoes oxidative activation via single-electron transfer (SET) to form phenoxyl radicals, which dimerize or couple with electron-rich partners. The bromine atom acts as a leaving group in nucleophilic aromatic substitution, enabling C-C bond formation. Kinetic studies using stopped-flow spectroscopy and DFT calculations can elucidate transition states and rate-determining steps .

Q. How can this compound be utilized in ligand design for coordination chemistry?

The phenolic OH and bromine substituents enable chelation with transition metals. For example, Schiff base ligands can be synthesized by condensing this compound with pyridyl-aldehydes, forming complexes with Cu(II) or Fe(III) for catalytic oxidation studies. X-ray crystallography of such complexes (e.g., 2-Bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol) reveals distorted octahedral geometries, with the bromine influencing ligand field strength .

Q. What methodologies are recommended for assessing the biological activity of this compound derivatives?

- Antimicrobial Screening : Use microbroth dilution assays (e.g., MIC determination against S. aureus or E. coli) with derivatives modified at the bromine or tert-butyl positions.

- DNA Interaction Studies : Employ gel electrophoresis or comet assays to evaluate intercalation or alkylation effects.

- Enzyme Inhibition : Test derivatives against target enzymes (e.g., cytochrome P450) using fluorometric or spectrophotometric assays .

Properties

IUPAC Name |

2-bromo-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRLMQPMGIMHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176395 | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-66-5 | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.